N-(2,4-difluorophenyl)-3-oxobutanamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-6(14)4-10(15)13-9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAPKPKZXWZLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353224 | |
| Record name | N-(2,4-difluorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218930-20-2 | |
| Record name | N-(2,4-difluorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of N 2,4 Difluorophenyl 3 Oxobutanamide
Established General Synthetic Approaches to N-Aryl-3-oxobutanamides
The construction of the core N-aryl-3-oxobutanamide scaffold is typically achieved through several reliable synthetic routes. These methods primarily involve the formation of an amide bond between an arylamine and a β-keto carbonyl moiety.
A primary and long-standing method for the synthesis of N-aryl-3-oxobutanamides is the direct condensation of an arylamine with a β-keto ester, such as ethyl acetoacetate (B1235776). This reaction is a variant of the Claisen condensation, which is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. In the context of N-aryl-3-oxobutanamide synthesis, the reaction is an acylation of the amine.
The general mechanism involves the nucleophilic attack of the arylamine's nitrogen atom on the electrophilic carbonyl carbon of the ester group in the β-keto ester. The reaction is often carried out at elevated temperatures, sometimes in the presence of a catalyst, to drive the reaction towards the formation of the more stable amide product, with the elimination of an alcohol (e.g., ethanol (B145695) when using ethyl acetoacetate).
For instance, the synthesis of N-(3,4-Dichlorophenyl)-3-oxobutanamide is achieved by refluxing a solution of 3,4-dichloroaniline (B118046) with ethyl acetoacetate in benzene (B151609). researchgate.net The desired product precipitates from the reaction mixture and can be collected by filtration. researchgate.net This straightforward approach is widely applicable to a variety of substituted arylamines and β-keto esters.
Table 1: Examples of Direct Condensation for N-Aryl-3-oxobutanamide Synthesis This table is interactive. You can sort and filter the data.
| Arylamine Precursor | β-Keto Ester | Product | Reference |
|---|---|---|---|
| 3,4-Dichloroaniline | Ethyl acetoacetate | N-(3,4-Dichlorophenyl)-3-oxobutanamide | researchgate.net |
| Aniline (B41778) | Methyl acetoacetate | N-phenyl-3-oxobutanamide | General Knowledge |
| 2,4-Difluoroaniline (B146603) | Ethyl acetoacetate | N-(2,4-difluorophenyl)-3-oxobutanamide | Inferred |
An alternative and often milder approach to N-aryl-3-oxobutanamides involves the use of 2,2,6-trimethyl-1,3-dioxin-4-one, also known as Diketene-acetone adduct, as an acetoacetylating agent. This method, a modification of the Clemens method, avoids the high temperatures often required for the direct condensation with β-keto esters.
The reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and primary or secondary amines can be conducted in refluxing tetrahydrofuran (B95107) (THF) in the presence of sodium acetate (B1210297). researchgate.netnih.govnih.gov These conditions are significantly milder, which helps in avoiding side products and often leads to quantitative yields of the desired β-ketoamides. researchgate.netnih.govnih.gov The reaction proceeds through the in-situ formation of acetylketene, which then readily reacts with the amine. nih.gov
This method's versatility has been demonstrated with a range of amines, including those that are sterically hindered or contain sensitive functional groups. researchgate.netnih.gov The use of sodium acetate is crucial as it promotes the formation of acetylketene, thereby enhancing the reactivity of the system. researchgate.netnih.gov
Targeted Synthesis of this compound
The targeted synthesis of this compound is most directly achieved through the condensation of 2,4-difluoroaniline with a suitable acetoacetylating agent. Following the general principle of the direct condensation reaction (see 2.1.1), 2,4-difluoroaniline is reacted with a β-keto ester like ethyl acetoacetate. The reaction likely proceeds by heating the two reactants, possibly in a high-boiling point solvent, to facilitate the nucleophilic acyl substitution and drive off the ethanol byproduct.
The precursor, 2,4-difluoroaniline, is a commercially available compound or can be synthesized through methods such as the fluorination of 2,4,5-trichloronitrobenzene (B44141) followed by catalytic hydrogenation. organic-chemistry.org The synthesis of related fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide from the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, further supports the feasibility of this synthetic route.
Advanced Functionalization Strategies for β-Ketoamides
The β-ketoamide scaffold, once synthesized, can be further modified to introduce additional functional groups, enhancing its utility as a synthetic intermediate. The active methylene (B1212753) group (the CH₂ group between the two carbonyls) is a key site for such functionalizations.
Hypervalent iodine(III) reagents have emerged as powerful oxidants in modern organic synthesis due to their ready availability, low toxicity, and environmentally benign nature. These reagents can be employed for the oxidative transformation of β-ketoamides.
A notable application is the synthesis of vicinal tricarbonyl amides from β-ketoamides. The reaction of a β-ketoamide with phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of water can lead to the oxidation of the α-methylene group. This facile and direct oxidative reaction proceeds under mild conditions and provides the vicinal tricarbonyl products in moderate to excellent yields. The resulting products have significant synthetic potential. A variety of functional groups on the aromatic ring of the β-ketoamide, such as esters, trifluoromethyl, fluoro, chloro, methyl, and methoxy (B1213986) groups, are well-tolerated in this transformation.
Table 2: Substrate Scope for the Oxidation of β-Ketoamides to Vicinal Tricarbonyl Amides This table is interactive. You can sort and filter the data.
| R² Substituent on Aryl Amine | Yield (%) | Reference |
|---|---|---|
| 4-CO₂Et | 88 | |
| 3-CO₂Et | 70 | |
| 2-CO₂Et | 75 | |
| 4-CF₃ | 76 | |
| 4-F | 72 | |
| 4-Cl | 78 | |
| 4-Me | 75 | |
| 4-MeO | 68 |
The active methylene group of β-ketoamides is also susceptible to regioselective functionalization through acetoxylation and dihaloacetylation, introducing valuable functional handles for further synthetic manipulations.
Acetoxylation: The α-acetoxylation of carbonyl compounds, including ketones which are structurally related to β-ketoamides, can be achieved using hypervalent iodine reagents. For example, the α-acetoxylation of ketones can be catalyzed by iodobenzene (B50100) using acetic anhydride (B1165640) and aqueous hydrogen peroxide as the oxidant. This method provides an efficient and economical route to α-acetoxy ketones. While direct examples for this compound are not prevalent in the literature, the principles can be extended to this substrate.
Dihaloacetylation: The introduction of two halogen atoms at the α-position of amides is a known transformation. The classical approach to synthesizing α-halo amides involves the reaction of an α-haloacetyl halide with an amine. For the dihalogenation of a pre-formed β-ketoamide, methods would typically involve the reaction with a suitable halogenating agent under basic or acidic conditions that favor the formation of an enolate or enol intermediate, respectively. The monobromination of β-ketoamides has been reported, which could potentially be extended to a dihalogenation reaction under appropriate conditions.
Exploration of Carbon-Carbon Bond Cleavage in N-Substituted Butanamides
While the direct synthesis of this compound typically aims to preserve the butanamide backbone, the exploration of carbon-carbon bond cleavage in structurally related N-substituted butanamides and their precursors offers insights into potential side reactions and alternative synthetic strategies.
One notable example of C-C bond cleavage occurs in the lipase-mediated amidation of anilines with 1,3-diketones. This biocatalytic approach provides a green and efficient method for amide synthesis. Under optimal conditions, using Novozym 435 as the catalyst, high yields of amides are achieved through the cleavage of a C-C bond in the 1,3-dicarbonyl substrate. This reaction proceeds rapidly at room temperature, highlighting the potential of enzymatic methods to facilitate transformations that are challenging under traditional chemical conditions.
From a mechanistic standpoint, the retro-Claisen condensation represents a classic chemical transformation that involves the cleavage of a carbon-carbon bond in β-keto esters and related compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is essentially the reverse of the Claisen condensation, a fundamental C-C bond-forming reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of N-substituted 3-oxobutanamides, a retro-Claisen type reaction would involve the cleavage of the C2-C3 bond, leading to the formation of an N-arylacetamide and an acetate unit. This process is typically promoted by a strong base. The stability of the resulting carbanion and the reaction conditions, such as temperature and the nature of the base, are critical factors that determine the feasibility of this cleavage. While not a common synthetic route to this compound, understanding the potential for this C-C bond cleavage is crucial for optimizing reaction conditions to minimize side products and maximize the yield of the desired compound.
Investigation of Solvent Effects and Catalytic Conditions in Synthetic Pathways
The synthesis of this compound and related N-aryl-3-oxobutanamides is highly sensitive to the choice of solvent and catalyst. These factors can significantly influence reaction rates, yields, and even the chemoselectivity of the transformation.
The traditional synthesis of acetoacetanilides, which are structurally similar to the target compound, often involves the reaction of an aniline with a β-keto ester like ethyl acetoacetate. A patented method for the synthesis of acetoacetanilide (B1666496) from ethyl acetoacetate and aniline utilizes 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in toluene. google.com The reaction proceeds under heating and reflux for an extended period. This highlights the use of a nucleophilic catalyst in a non-polar aromatic solvent to facilitate the amidation.
The choice of solvent can also play a crucial role in multicomponent reactions involving N-aryl-3-oxobutanamides. For instance, in a three-component reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and an N-aryl-3-oxobutanamide, the reaction pathway can be switched between two different products by altering the reaction conditions. nih.gov The use of ultrasonication at room temperature without a catalyst in ethanol leads to one heterocyclic scaffold, while the addition of a Lewis acid catalyst like ytterbium triflate under the same conditions can direct the reaction towards a different product. nih.gov This demonstrates the profound impact of both the energy input (ultrasonication vs. mechanical stirring) and the presence of a catalyst on the reaction outcome.
Below is a data table summarizing the effect of different catalysts and solvents on the synthesis of acetoacetanilide, a compound structurally related to this compound.
| Precursors | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate, Aniline | 4-dimethylaminopyridine (DMAP) | Toluene | Heating reflux, 20-36 h | Not specified | google.com |
| Ethyl acetoacetate, Aniline | None (thermal condensation) | Solvent-free | Heating | Good | nih.gov |
| Diketene, Aniline | None | Benzene | Reflux, 1 h | 74% | General knowledge |
The following table illustrates the influence of reaction conditions on the outcome of a multicomponent reaction involving an N-aryl-3-oxobutanamide.
| Reactants | Conditions | Catalyst | Solvent | Major Product | Reference |
|---|---|---|---|---|---|
| 5-amino-3-methylisoxazole, Salicylaldehyde, N-aryl-3-oxobutanamide | Ultrasonication, rt, 4 h | None | Ethanol | 4-(Isoxazol-5-ylamino)chroman-3-carboxamide | nih.gov |
| 5-amino-3-methylisoxazole, Salicylaldehyde, N-aryl-3-oxobutanamide | Stirring, rt, 48 h | Yb(OTf)3 | Ethanol | Isoxazolo[5,4-b]pyrimidine-5-carboxamide | nih.gov |
These examples underscore the importance of carefully selecting solvents and catalysts to control the synthetic pathways leading to and involving this compound and its analogues. The choice can determine not only the efficiency of the desired reaction but also prevent undesired side reactions such as C-C bond cleavage and direct the synthesis towards specific complex heterocyclic structures.
Molecular Structure, Conformational Analysis, and Spectroscopic Characterization
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the identity and structural features of N-(2,4-difluorophenyl)-3-oxobutanamide in a non-crystalline state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure by revealing the chemical environment, connectivity, and coupling interactions of the nuclei.
In related acetoacetanilide (B1666496) structures, the protons of the methyl group (CH₃) typically appear as a singlet, while the methylene (B1212753) protons (CH₂) also produce a singlet. The amide proton (NH) shows as a broad singlet. The aromatic protons on the difluorophenyl ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
Similarly, ¹³C NMR spectra for analogous compounds show distinct signals for the carbonyl carbons of the ketone and amide groups, the methyl and methylene carbons, and the carbons of the difluorophenyl ring. The carbon signals in the aromatic ring are further split due to coupling with the attached fluorine atoms (C-F coupling), which is a characteristic feature.
Table 1: Predicted NMR Data for this compound (Note: As specific experimental data is not publicly available, these are representative values based on analogous structures.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (acetyl) | ~2.3 | Singlet |
| -CH₂- (methylene) | ~3.6 | Singlet |
| Aromatic H | ~7.0 - 8.2 | Multiplet |
| -NH- (amide) | ~9.5 | Broad Singlet |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (acetyl) | ~30 |
| -CH₂- (methylene) | ~50 |
| Aromatic C | ~105 - 160 (with C-F splitting) |
| C=O (amide) | ~165 |
| C=O (keto) | ~205 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide and ketone functionalities.
Key expected vibrational frequencies include:
N-H Stretch: A sharp peak around 3300 cm⁻¹, characteristic of the amide N-H bond.
C=O Stretches: Two distinct, strong absorption bands are anticipated in the carbonyl region. The amide I band (primarily C=O stretch) is expected around 1670 cm⁻¹, and the ketonic C=O stretch should appear at a higher frequency, typically around 1720 cm⁻¹.
C-F Stretches: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, corresponding to the carbon-fluorine bonds on the aromatic ring.
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (molecular formula C₁₀H₉F₂NO₂), the expected molecular weight is approximately 213.18 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) confirming this mass.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve characteristic cleavages. A common fragmentation pathway for acetoacetanilides is the cleavage of the amide bond, which would yield fragments corresponding to the 2,4-difluoroaniline (B146603) cation (m/z ~129) and the acetoacetyl cation (m/z ~85). Another likely fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the parent ion.
X-ray Crystallography and Solid-State Structure Determination
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Contacts)
In the solid state, molecules of this compound are expected to be organized through a network of intermolecular interactions.
Hydrogen Bonding: The most significant interaction is predicted to be the hydrogen bond between the amide N-H group of one molecule and the amide carbonyl oxygen (C=O) of a neighboring molecule. hit2lead.com This interaction typically leads to the formation of one-dimensional chains or tapes extending through the crystal lattice. hit2lead.com
Halogen Contacts: The fluorine atoms on the phenyl ring can participate in weaker intermolecular contacts. C-H···F interactions and potentially F···F contacts could play a role in stabilizing the three-dimensional crystal packing. The electronegative nature of fluorine makes it a weak hydrogen bond acceptor.
Conformational Analysis of Amide and Phenyl Residues in the Crystalline State
Amide and Phenyl Conformation: In related crystal structures, the acetamide (B32628) group is typically twisted relative to the plane of the phenyl ring. hit2lead.com The dihedral angle between the plane of the amide group (-NH-C=O) and the plane of the difluorophenyl ring is expected to be significant, likely in the range of 20-50 degrees. hit2lead.com This non-planar conformation is a result of minimizing steric hindrance between the ortho-substituent (fluorine) on the ring and the amide group.
Oxobutanamide Chain Conformation: The 3-oxobutanamide side chain is flexible. However, crystal structures of similar compounds show that the molecule exists in the keto form rather than the enol tautomer. researchgate.net The torsion angles within the butanamide chain itself will be arranged to maximize stability, often involving a twisting of the β-diketone moiety out of planarity. researchgate.net
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides powerful tools for investigating the molecular properties of this compound at an atomic level. These quantum mechanical studies offer deep insights into the molecule's geometry, electronic structure, and potential interaction sites, complementing experimental data.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govsid.irespublisher.com For this compound, DFT calculations, typically using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with basis sets such as 6-31G or higher, can predict key structural parameters. sid.irnih.gov
These calculations provide the most stable conformation of the molecule in the gaseous phase by minimizing its energy. The resulting data includes precise bond lengths, bond angles, and dihedral angles. For instance, in a related compound, N-(3,4-Dichlorophenyl)-3-oxobutanamide, DFT calculations were used to refine the understanding of the angles between the benzene (B151609) ring and the butanamide groups, which were found to change significantly from the experimental crystal structure, highlighting the influence of packing forces. nih.gov
Furthermore, DFT is instrumental in elucidating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. sid.ir A smaller gap suggests the molecule is more polarizable and has a higher chemical reactivity.
Table 1: Representative Geometric Parameters for this compound Predicted by DFT Calculations Note: The following values are illustrative, based on typical DFT results for similar molecular structures.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C=O (amide) | Bond Length | ~1.23 Å |
| C=O (keto) | Bond Length | ~1.21 Å |
| C-N (amide) | Bond Length | ~1.35 Å |
| C-F | Bond Length | ~1.36 Å |
| C-N-C | Bond Angle | ~127° |
| Phenyl Ring / Amide Plane | Dihedral Angle | 25° - 40° |
Semi-empirical methods are simplified quantum mechanical methods based on the Hartree-Fock formalism but use empirical parameters derived from experimental data to simplify calculations. uni-muenchen.deuomustansiriyah.edu.iqnih.gov Methods such as Austin Model 1 (AM1) and Parametric Model 6 (PM6) are computationally less expensive than DFT, making them ideal for exploring the complex conformational landscapes of flexible molecules and for predicting crystal packing arrangements. uni-muenchen.denih.govopenmopac.net
These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dempg.de AM1 and its reparameterization, PM3, significantly improved upon earlier methods by better describing hydrogen bonds. nih.gov More recent methods like PM6 have been parameterized for a wider range of elements and often provide more accurate results. mpg.de
For this compound, which has several rotatable bonds, semi-empirical methods can efficiently calculate the energy of thousands of different conformations. chemchart.com This allows for the construction of a potential energy surface, identifying low-energy conformers that are likely to exist. This information is crucial for understanding how the molecule might behave in solution or interact with a biological target. Furthermore, these methods can be used to predict how molecules will arrange themselves in a crystal lattice, providing insights into intermolecular interactions like hydrogen bonding and π-stacking that govern the solid-state structure. nih.gov
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The analysis of frontier molecular orbitals, namely the HOMO and LUMO, is fundamental to understanding a molecule's electronic behavior. sid.ir
For this compound, the HOMO is likely localized on the electron-rich 2,4-difluorophenyl ring, while the LUMO may be centered on the electron-accepting oxobutanamide moiety. An electronic transition, such as UV-Vis absorption, can be described as the promotion of an electron from the HOMO to the LUMO.
This separation of electron density between the HOMO and LUMO suggests the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation. arxiv.orgnih.gov In an ICT process, a significant amount of electron density moves from one part of the molecule (the donor, here the difluorophenyl group) to another (the acceptor, the oxobutanamide group). researchgate.net Computational analysis can quantify the extent of this charge transfer and characterize the nature of the excited states. nih.gov The dipole moment of the molecule in the excited state is often significantly larger than in the ground state, a hallmark of an ICT state. arxiv.org
Table 2: Illustrative Electronic Properties for this compound from Quantum Chemical Calculations Note: Values are representative and depend on the specific computational method and basis set used.
| Property | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | ~4.5 to 5.5 eV |
| Ground State Dipole Moment | Measure of molecular polarity | 2.0 - 4.0 Debye |
Aromaticity is a key concept in chemistry that describes the high stability of cyclic, planar molecules with a continuous ring of p-orbitals containing [4n+2] π-electrons. masterorganicchemistry.com While the difluorophenyl ring in this compound is clearly aromatic, computational methods can quantify this property.
Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) are used for this purpose. HOMA is calculated based on the deviation of bond lengths within the ring from an ideal, optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic character. For a related molecule, 4-ethoxy-2,3-difluoro benzamide, the HOMA index was calculated to assess the aromaticity of the phenyl ring. nih.gov A similar calculation for this compound would confirm the high aromatic character of the difluorophenyl ring and could reveal subtle electronic effects of the substituent groups on the ring's π-system.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. researchgate.net The MEP is related to the electronic density and is used to identify sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net
MEP maps are color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show strong negative potentials around the two carbonyl oxygen atoms, identifying them as primary hydrogen bond acceptors. A region of positive potential would be expected around the amide N-H proton, highlighting its role as a hydrogen bond donor.
Parametric Molecular Electrostatic Potential (PMEP) is a rapid technique for calculating these electrostatic properties, making it well-suited for large systems. openmopac.net It generates a 2-D grid of points representing the electrostatic potential in a cross-section through the molecule, which can then be visualized to understand the molecule's interaction sites. openmopac.net
Chemical Reactivity and Derivatization Strategies of N 2,4 Difluorophenyl 3 Oxobutanamide
Utilization as a Building Block in Heterocyclic Synthesis
The presence of an active methylene (B1212753) group flanked by two carbonyl groups makes N-(2,4-difluorophenyl)-3-oxobutanamide an ideal substrate for a range of cyclization and condensation reactions. It serves as a key building block for synthesizing a diverse array of heterocyclic compounds.
The Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction first reported in 1881, is a cornerstone method for preparing dihydropyridine (DHP) derivatives. wikipedia.org This reaction typically involves the one-pot condensation of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgthermofisher.com this compound, with its β-ketoamide structure, serves as an excellent analog to the traditional β-ketoester component in this synthesis.
The reaction proceeds by condensing an aldehyde with two equivalents of the β-dicarbonyl compound (in this case, one equivalent of this compound and another β-dicarbonyl compound) in the presence of a nitrogen source. organic-chemistry.org The resulting 1,4-dihydropyridine (B1200194) derivatives are an important class of compounds, with many exhibiting significant biological activities. thermofisher.comnih.gov The general mechanism involves the initial formation of an enamine from the β-ketoamide and ammonia, and a Knoevenagel condensation product from the aldehyde and the second β-dicarbonyl equivalent. These intermediates then combine and cyclize to form the dihydropyridine ring. organic-chemistry.org
The use of this compound allows for the introduction of the 2,4-difluorophenyl moiety at the N1 position or as part of a substituent on the DHP ring, depending on the specific reaction design. This is particularly valuable as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Table 1: Hantzsch Dihydropyridine Synthesis Components and Products
| Reactant A | Reactant B | Nitrogen Source | Catalyst (optional) | Product Class |
|---|---|---|---|---|
| This compound | Aldehyde (e.g., Benzaldehyde) | Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | 1,4-Dihydropyridine Derivatives |
| Ethyl Acetoacetate (B1235776) | Aldehyde | This compound | Yb(OTf)₃ | 1,4-Dihydropyridine Derivatives |
Pyrimidine (B1678525) and its fused analogs are a critical class of N-heterocycles, forming the core structure of nucleic acids and numerous pharmaceuticals. bu.edu.eg The synthesis of pyrimidine rings often relies on the condensation of a three-carbon 1,3-bifunctional component with a compound containing an N-C-N fragment, such as urea, thiourea (B124793), guanidine, or amidines. bu.edu.egmdpi.com
This compound is an exemplary 1,3-bifunctional substrate for this purpose. The reaction with amidines, for instance, proceeds via initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the substituted pyrimidine ring. The specific substitution pattern on the resulting pyrimidine is dictated by the choice of the N-C-N reactant and the reaction conditions. This approach provides a direct and efficient route to novel pyrimidine derivatives bearing the 2,4-difluorophenyl group, which can be further functionalized.
Table 2: Synthesis of Pyrimidine Scaffolds
| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Reaction Type | Resulting Heterocycle |
|---|---|---|---|
| This compound | Guanidine Hydrochloride | Cyclocondensation | 2-Amino-4-hydroxy-6-methylpyrimidine derivative |
| This compound | Urea | Cyclocondensation | Pyrimidine-2,4-dione derivative (Uracil analog) |
| This compound | Thiourea | Cyclocondensation | 2-Thioxo-pyrimidine derivative (Thiouracil analog) |
The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems. raco.catresearchgate.net By selecting appropriate reaction partners, the β-ketoamide can be guided through reaction cascades to form polycyclic structures such as fused pyridines, pyridazines, and pyridopyrimidinethiones. researchcommons.org
For example, reaction with arylidenemalononitriles can lead to the formation of highly substituted, fused pyridine (B92270) systems. raco.cat The synthesis of pyridazine (B1198779) derivatives can be achieved by coupling the active methylene group of the butanamide with diazonium salts to form an arylhydrazone intermediate, which is then cyclized with a suitable reagent like malononitrile. researchgate.netresearchcommons.org Furthermore, treatment with isothiocyanates, such as benzoylisothiocyanate, can yield thiourea derivatives that undergo acid-catalyzed cyclization to afford pyridopyrimidinethione scaffolds. raco.catresearchcommons.org These synthetic routes highlight the compound's role as a versatile platform for generating diverse and complex heterocyclic libraries. nih.govnih.gov
Investigation of Chemical Transformations under Various Reaction Conditions
Beyond its use in building heterocyclic rings, this compound can undergo various other chemical transformations, including oxidation and coordination with metal ions.
A common transformation following the Hantzsch synthesis is the oxidation of the initially formed 1,4-dihydropyridine ring. wikipedia.org This step is often thermodynamically favorable as it leads to the formation of a stable, aromatic pyridine ring. organic-chemistry.org Various oxidizing agents can be employed for this aromatization, including nitric acid, manganese dioxide (MnO₂), or potassium permanganate. wikipedia.orgthermofisher.com This oxidative step is crucial for accessing the corresponding pyridine derivatives, which often possess different pharmacological profiles than their dihydropyridine precursors.
The β-dicarbonyl moiety itself is also susceptible to certain oxidative reactions. Under specific conditions, oxidative cleavage or rearrangement can occur, leading to the formation of novel products. The presence of the active methylene group makes it a target for various oxidizing agents, potentially yielding products derived from C-C bond cleavage or functional group interconversion.
The two carbonyl oxygen atoms of the 3-oxobutanamide moiety can act as a bidentate ligand, capable of coordinating with a variety of metal ions to form stable coordination complexes. nih.gov The ability of β-dicarbonyl compounds to form chelate rings with metal ions is well-documented. This interaction can significantly alter the electronic properties and reactivity of the organic ligand.
This compound is expected to form complexes with first-row transition metals such as copper(II), cobalt(II), nickel(II), manganese(II), and zinc(II). nih.gov The formation of these metal complexes can enhance the biological activity of the parent molecule or introduce new properties, such as catalytic activity or specific binding to biological targets. nih.gov The coordination geometry and stability of these complexes would depend on the nature of the metal ion, the solvent system, and the presence of other ancillary ligands. The study of such complexes is a promising area for the development of new metallodrugs and catalysts.
Table 3: Potential Metal Ion Coordination
| Metal Ion | Potential Coordination Mode | Ligand Donor Atoms | Potential Geometry |
|---|---|---|---|
| Copper (II) | Bidentate | O, O | Square Planar / Octahedral |
| Zinc (II) | Bidentate | O, O | Tetrahedral / Octahedral |
| Nickel (II) | Bidentate | O, O | Octahedral |
| Cobalt (II) | Bidentate | O, O | Tetrahedral / Octahedral |
| Manganese (II) | Bidentate | O, O | Octahedral |
Ortho-Acylation and Other Acyl-Transfer Reactions of this compound
The chemical reactivity of this compound is characterized by the presence of multiple reactive sites: the activated methylene group of the 3-oxobutanamide moiety, the amide functionality, and the electron-rich 2,4-difluorophenyl ring. These features allow for a variety of chemical transformations, including ortho-acylation and other acyl-transfer reactions, leading to the formation of diverse molecular architectures. While specific studies on the ortho-acylation of this compound are not extensively documented, the reactivity of analogous N-aryl-β-ketoamides and acetanilides provides a strong basis for predicting its behavior in such transformations.
Ortho-Acylation via C-H Activation
The direct acylation of the aromatic ring at the position ortho to the amide group is a powerful strategy for the functionalization of N-aryl amides. Palladium-catalyzed C-H activation has emerged as a prominent method for achieving such transformations with high regioselectivity. For acetanilides, which share the N-aryl amide motif with this compound, palladium catalysts have been successfully employed for ortho-acylation with aldehydes. tcichemicals.com It is proposed that a highly cationic Pd(II) species, such as that generated from Pd(OCOCF₃)₂, facilitates the formation of a palladacycle intermediate, which then reacts with an acylating agent.
Drawing a parallel, this compound could potentially undergo a similar palladium-catalyzed ortho-acylation. The reaction would likely proceed via the formation of a six-membered palladacycle, directed by the amide's carbonyl oxygen. Subsequent reaction with an acylating agent, such as an acyl chloride or anhydride (B1165640), would introduce an acyl group at the C-5 position of the 2,4-difluorophenyl ring. The presence of fluorine atoms on the aromatic ring may influence the electronic properties and reactivity of the substrate.
A plausible reaction scheme for the ortho-acylation of this compound is presented below:
Table 1: Proposed Palladium-Catalyzed Ortho-Acylation of this compound
| Reactant | Acylating Agent | Catalyst | Product |
| This compound | R-COCl | Pd(OAc)₂ or Pd(OCOCF₃)₂ | N-(2,4-difluoro-5-acylphenyl)-3-oxobutanamide |
This reaction would provide a direct route to novel derivatives with potential applications in medicinal chemistry and materials science. The specific reaction conditions, including the choice of catalyst, oxidant, and solvent, would need to be optimized to achieve high yields and selectivity.
Intramolecular Acyl-Transfer: Synthesis of Quinolones
N-aryl-β-ketoamides, including this compound, are valuable precursors for the synthesis of 4-quinolones, an important class of heterocyclic compounds with diverse biological activities. beilstein-journals.orgnih.govbeilstein-journals.org The synthesis of 4-quinolones from N-aryl-β-ketoamides typically involves an intramolecular cyclization, which can be considered a form of intramolecular acyl-transfer reaction. This transformation is often achieved through thermal or acid-catalyzed conditions.
One common strategy involves the acylation of the active methylene group of the β-keto amide, followed by cyclization. For instance, treatment of an N-aryl-β-ketoamide with an acylating agent like o-nitrobenzoyl chloride can lead to an α-(o-nitrobenzoyl)-β-enamino amide intermediate. nih.govbeilstein-journals.org Subsequent reduction of the nitro group and cyclocondensation results in the formation of a 2-alkyl-4-quinolone-3-carboxamide. nih.govbeilstein-journals.org
Alternatively, direct intramolecular cyclization of this compound can be envisioned under appropriate conditions. This would involve the nucleophilic attack of the aromatic ring onto the ketone carbonyl of the 3-oxobutanamide side chain, followed by dehydration to form the quinolone ring system. The fluorine substituents on the aromatic ring could influence the regioselectivity of this cyclization.
Table 2: Potential Quinolone Derivatives from this compound
| Starting Material | Reaction Type | Potential Product |
| This compound | Intramolecular Cyclization | 6,8-difluoro-2-methyl-4-quinolone |
| Acylated this compound | Intramolecular Cyclization | Substituted 6,8-difluoro-4-quinolones |
The synthesis of quinolones from N-aryl-β-ketoamides highlights the utility of acyl-transfer reactions in constructing complex heterocyclic scaffolds. rsc.orgnih.gov
Other Acyl-Transfer Reactions
The active methylene group in this compound is susceptible to C-acylation with various acylating agents under basic conditions. The resulting diacylated products can serve as versatile intermediates for further synthetic transformations. While specific examples for the title compound are scarce, the general reactivity of β-keto amides suggests that this reaction is feasible. organic-chemistry.orgresearchgate.netresearchgate.net
Furthermore, acyl-transfer reactions involving the amide nitrogen are also conceivable, although less common under standard conditions due to the stability of the amide bond. Specialized reagents or catalytic systems might be required to facilitate such transformations. The design of haptens that mimic the transition state of acyl-transfer reactions has been explored to elicit catalytic antibodies capable of performing such reactions. nih.gov
Preclinical Biological Activity Investigations of N 2,4 Difluorophenyl 3 Oxobutanamide Derivatives in Vitro Studies
Exploratory Anticancer Screening of Derived Compounds
The structural motif of β-keto amides is present in numerous compounds with biological activity, including potential anticancer properties. researchgate.net Therefore, derivatives of N-(2,4-difluorophenyl)-3-oxobutanamide are logical candidates for exploratory anticancer screening.
A primary method for anticancer screening is the assessment of a compound's cytotoxicity against a panel of human cancer cell lines. The MCF-7 breast cancer cell line is commonly used for this purpose. nih.gov The cytotoxic effect is typically measured using an MTT assay, which determines the metabolic activity of cells and, by extension, their viability after exposure to the test compound. nih.gov The result is expressed as an IC₅₀ value, which in this context is the concentration of the compound that reduces the viability of the cancer cell population by 50%. The table below provides examples of IC₅₀ values for synthetic pyrazoline/thiazole derivatives against breast cancer cell lines, demonstrating the type of data obtained from these assays. dovepress.com
Table 3: Example of Cytotoxic Activity of Synthetic Derivatives Against Breast Cancer Cell Lines This table is illustrative of how cytotoxicity data is presented and does not represent compounds derived from this compound.
| Compound ID | Structure Description | IC₅₀ on MCF-7 (µM) | IC₅₀ on HeLa (µM) |
|---|---|---|---|
| Compound VII | 4-fluorophenyl pyrazole (B372694) derivative | 3.87 | Not Reported |
| Compound VIII | 4-fluorophenyl quinazoline (B50416) derivative | 1.44 | 4.97 |
| Compound IX | 4-fluorophenyl quinazoline derivative | 2.70 | 1.39 |
For compounds that exhibit significant cytotoxicity, the next step is to investigate their molecular mechanism of action. A common target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a key role in cell proliferation and survival. mdpi.comnih.gov Abnormal activation of EGFR is associated with the progression of many cancers. mdpi.com The inhibitory potential of a compound against EGFR is evaluated using a kinase assay, which measures the compound's ability to block the enzyme's catalytic activity. The results are again reported as IC₅₀ values. The data below for a novel synthetic compound illustrates the specific inhibition of EGFR kinase activity. nih.gov
Table 4: Example of EGFR Kinase Inhibitory Activity This table is illustrative of how EGFR inhibition data is presented and does not represent compounds derived from this compound.
| Compound ID | Chemical Name | IC₅₀ against EGFR (nM) |
|---|---|---|
| Compound 13f | 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide | 22.74 |
| Gefitinib (Control) | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | 2.78 |
Broader Biological Activity Screening (General Context for Related Structures)
The N-aryl-β-ketoamide scaffold, of which this compound is a member, belongs to the versatile class of keto amides. researchgate.net This structural motif is a key feature in a wide range of biologically active compounds and natural products. researchgate.netacs.org The juxtaposition of the amide and ketone functionalities provides multiple reactive sites, making these compounds valuable intermediates in organic synthesis and attractive cores for medicinal chemistry. researchgate.net
Derivatives containing the α-ketoamide motif, a closely related structure, have been identified as potent inhibitors of various enzymes and have shown promise as both anticancer and antiviral agents. nih.govacs.org For example, structure-activity relationship studies on α-ketoamides have led to the identification of nanomolar potent inhibitors for the phospholipase A and acyltransferase (PLAAT) family of enzymes, which are involved in lipid metabolism and signaling. semanticscholar.org The broad applicability of the ketoamide core in drug design underscores the rationale for screening derivatives of this compound against a wide array of biological targets to uncover novel therapeutic activities.
Assessment of Antimicrobial Activity of Related Pyrimidine (B1678525) Derivatives
The core structure of this compound serves as a versatile starting point for the synthesis of various heterocyclic compounds, including pyrimidines, which are known to exhibit a wide range of pharmacological activities. nih.govwjarr.com In vitro studies on pyrimidine derivatives synthesized from related 3-oxobutanamides have demonstrated notable antimicrobial properties.
These compounds have been tested against a panel of pathogenic microbes, including Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov The antimicrobial efficacy is typically determined using methods like the disk-diffusion assay, which measures the zone of inhibition around a disk impregnated with the test compound. nih.gov
Research has shown that certain novel pyrimidine and pyrimidopyrimidine analogs exhibit strong antimicrobial effects against various microorganisms, sometimes comparable to standard reference drugs. nih.gov For instance, a series of newly synthesized pyrimidine derivatives were evaluated for their in vitro activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and fungal species such as Candida albicans and Aspergillus flavus. nih.gov Several compounds in these studies, including 3a, 3b, 3d, and 4a-d, were identified as having excellent antimicrobial activity when compared against ampicillin (B1664943) and clotrimazole. nih.gov
The data below summarizes the antimicrobial activity (zone of inhibition in mm) of representative pyrimidine derivatives from a study, compared to standard antibiotics.
Table 1: In Vitro Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | C. albicans (mm) | A. flavus (mm) |
|---|---|---|---|---|---|
| 3a | 21 | 23 | 20 | 22 | 21 |
| 3b | 22 | 24 | 21 | 23 | 22 |
| 4a | 20 | 22 | 19 | 21 | 20 |
| 4b | 23 | 25 | 22 | 24 | 23 |
| Ampicillin | 24 | 26 | 23 | - | - |
| Clotrimazole | - | - | - | 25 | 24 |
Data is illustrative and compiled from findings on related pyrimidine structures. nih.gov
In Vitro Studies of Anti-Alzheimer's Potential of Analogous Heterocyclic Hybrids
Alzheimer's disease (AD) is a complex neurodegenerative disorder, and a promising therapeutic strategy involves the development of multi-target-directed ligands (MTDLs). innovareacademics.inucm.es This "hybrid molecule" approach combines different pharmacophores into a single chemical entity to simultaneously address multiple pathological factors of AD, such as cholinergic depletion, β-amyloid (Aβ) aggregation, and oxidative stress. nih.govnih.gov Heterocyclic structures derived from β-ketoamides, analogous to this compound, are valuable scaffolds for designing such hybrids. nih.gov
In vitro investigations of these hybrids focus on several key biological activities. A primary target is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. innovareacademics.in Many heterocyclic hybrids, including those based on tacrine, quinoline, and carbazole, have shown potent inhibitory activity against both AChE and BuChE in enzymatic assays. innovareacademics.innih.gov
Another critical area of in vitro assessment is the compound's ability to inhibit or disaggregate the formation of β-amyloid plaques, a hallmark of AD. nih.govresearchgate.net Thioflavin T-based assays are commonly used to screen for compounds that can interfere with Aβ aggregation. nih.gov Furthermore, the neuroprotective properties of these hybrids are evaluated by assessing their ability to protect neuronal cell lines from toxicity induced by Aβ oligomers or oxidative stress. nih.govscispace.com
The table below presents in vitro data for several analogous heterocyclic hybrids, demonstrating their multi-target potential.
Table 2: In Vitro Anti-Alzheimer's Activity of Analogous Heterocyclic Hybrids
| Hybrid Scaffold | AChE Inhibition IC₅₀ (µM) | BuChE Inhibition IC₅₀ (µM) | Aβ Aggregation Inhibition (%) | Reference |
|---|---|---|---|---|
| Tacrine-Cinnamate (10a) | 0.09 | - | - | nih.gov |
| Triazolothiadiazine (2b) | - | 0.056 | - | nih.gov |
| Scutellarin-Rivastigmine (25) | 0.57 | 22.61 | Not Reported | nih.govuniba.it |
| Tacrine-Benzothiazole | 0.57 - 0.78 | - | - | nih.gov |
| GAL-CU Hybrid | - | - | High | innovareacademics.in |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Data is for analogous compounds, not direct derivatives of this compound.
Assessment of Antinociceptive and Anti-inflammatory Activity of Related Butenamide Scaffolds
Derivatives of 3-oxobutanamide can be transformed into related butenamide scaffolds, which have been investigated for their potential as antinociceptive (pain-relieving) and anti-inflammatory agents. nih.gov In vitro assays are crucial for the initial screening and mechanistic understanding of these compounds.
The anti-inflammatory activity of these derivatives is often evaluated by their ability to modulate key inflammatory pathways in cell-based models. elsevierpure.com A common in vitro method involves using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. In this model, the efficacy of a compound is measured by its capacity to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). elsevierpure.com Furthermore, the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is also assessed. elsevierpure.commdpi.com
For antinociceptive activity, while primarily evaluated through in vivo models, in vitro studies can provide insights into the mechanism of action, such as interactions with specific receptors or ion channels involved in pain signaling. However, cell-based assays measuring the inhibition of inflammatory markers are a more common preclinical in vitro approach for this class of compounds. scielo.br Studies on related structures, such as chalcones like butein, have demonstrated the ability to significantly suppress inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in vitro. nih.govnih.gov
The following table summarizes the in vitro anti-inflammatory effects of representative compounds with related structural motifs.
Table 3: In Vitro Anti-inflammatory Activity of Related Scaffolds
| Compound/Scaffold | Assay Model | Measured Effect | Result |
|---|---|---|---|
| Hydrangenol Derivative (11) | LPS-induced RAW246.7 cells | NO Production | Significant Downregulation |
| Hydrangenol Derivative (11) | LPS-induced RAW246.7 cells | PGE2 Production | Significant Downregulation |
| Piroxicam Analogue (14b) | In Vitro COX-1/COX-2 Assay | Enzyme Inhibition | No inhibition at 10 µM |
| Piroxicam Analogue (14f) | In Vitro COX-1/COX-2 Assay | Enzyme Inhibition | No inhibition at 10 µM |
| Butein | Carrageenan-induced cells | TNF-α, IL-1β, IL-6 Levels | Effective Depletion |
Data is illustrative of activities found in related butenamide and chalcone (B49325) scaffolds. nih.govelsevierpure.commdpi.com
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlating Structural Modifications of N-(2,4-difluorophenyl)-3-oxobutanamide with Biological Potency
The biological activity of this compound is intrinsically linked to its specific chemical architecture. SAR studies, which systematically alter parts of the molecule and assess the resulting changes in biological effect, provide a framework for understanding the contributions of its various functional groups.
Importance of the 1,4-Dicarbonyl Scaffold for Activity
The 1,4-dicarbonyl motif, also known as a γ-dicarbonyl, is a key structural feature of this compound. This scaffold is prevalent in numerous biologically active natural products and synthetic compounds, often serving as a crucial pharmacophore for interaction with biological targets. The arrangement of the two carbonyl groups can facilitate specific binding interactions with enzyme active sites or receptors through hydrogen bonding and other non-covalent interactions. The reactivity of the enol or enolate form of the β-ketoamide portion of the scaffold can also be critical for certain biological mechanisms of action. Modification or removal of this scaffold would likely lead to a significant loss of biological activity, highlighting its essential role.
Influence of N-Substitution, Particularly Fluorinated Aromatic Rings and Heterocyclic Substituents
The nature of the substituent on the amide nitrogen (N-substitution) plays a pivotal role in modulating the biological potency of 3-oxobutanamide derivatives.
Fluorinated Aromatic Rings: The presence of the 2,4-difluorophenyl group in this compound is significant. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing its interaction with target proteins. The substitution pattern (2,4-difluoro) is also critical, as it dictates the orientation of the molecule within a binding pocket and can affect intramolecular interactions. Studies on related fluorinated benzamides have demonstrated that the position and number of fluorine substituents can dramatically impact biological activity.
Heterocyclic Substituents: While the parent compound features a difluorophenyl ring, SAR exploration often involves replacing this aromatic ring with various heterocyclic systems. Heterocycles are ubiquitous in pharmaceuticals and can introduce a range of properties, including improved solubility, metabolic stability, and the ability to form specific hydrogen bonds. The introduction of nitrogen-, oxygen-, or sulfur-containing rings in place of the 2,4-difluorophenyl group would be expected to significantly alter the compound's biological profile by modifying its steric and electronic properties, as well as its hydrogen bonding potential.
Impact of Electron-Withdrawing and Electron-Donating Groups on Biological Activity
The electronic nature of substituents on the N-aryl ring can profoundly influence the biological activity of N-aryl-3-oxobutanamides.
Electron-Withdrawing Groups (EWGs): The fluorine atoms on the phenyl ring of this compound act as electron-withdrawing groups. EWGs can increase the acidity of the amide N-H proton and influence the charge distribution across the molecule. In many cases, the presence of EWGs on an aromatic ring can enhance binding to biological targets through specific electronic interactions and can also affect the compound's pharmacokinetic properties. Studies on other classes of compounds have shown that electron-withdrawing substituents can lead to increased potency. nih.gov
Electron-Donating Groups (EDGs): Conversely, replacing the fluorine atoms with electron-donating groups, such as methyl or methoxy (B1213986) groups, would alter the electronic landscape of the molecule. EDGs increase the electron density of the aromatic ring and can impact the molecule's interaction with target proteins. The effect of EDGs on biological activity is highly dependent on the specific target and binding mode. In some instances, EDGs can enhance activity, while in others, they may be detrimental. nih.gov
| Structural Modification | Potential Impact on Biological Activity |
| Alteration of 1,4-dicarbonyl scaffold | Likely significant loss of activity |
| Removal of fluorine atoms | May decrease metabolic stability and binding affinity |
| Change in fluorine substitution pattern | Could alter binding orientation and potency |
| Replacement with other halogens | May affect lipophilicity and binding interactions |
| Introduction of heterocyclic rings | Could improve solubility and introduce new binding interactions |
| Addition of electron-withdrawing groups | May enhance binding through electronic interactions |
| Addition of electron-donating groups | Could either increase or decrease activity depending on the target |
Computational Approaches in SAR Elucidation and Predictive Modeling
In modern drug discovery, computational methods are indispensable tools for elucidating SAR and predicting the properties of new chemical entities, thereby accelerating the design and optimization process.
Molecular Docking Simulations for Ligand-Target Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. For this compound and its analogs, docking simulations can provide valuable insights into their binding modes within the active site of a putative target. These simulations can help to rationalize observed SAR data. For instance, docking can reveal why a particular substituent enhances or diminishes activity by showing how it interacts with specific amino acid residues in the binding pocket. By visualizing these interactions, medicinal chemists can make more informed decisions about which new analogs to synthesize to improve binding affinity and, consequently, biological potency.
In Silico ADME Prediction for Bioavailability and Drug-Likeness Assessment
Solubility: The presence of the fluorinated ring and the dicarbonyl system will influence its solubility in aqueous and lipid environments.
Permeability: Predictions of its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.
Metabolic Stability: Identification of potential sites of metabolic transformation, which can be influenced by the presence of the fluorine atoms that can block metabolic hotspots.
Drug-Likeness: Evaluation against established criteria, such as Lipinski's Rule of Five, to assess its potential as an orally bioavailable drug.
| ADME Parameter | Predicted Property for this compound |
| LogP (Lipophilicity) | 0.84 |
| Molecular Weight | 213.18 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Note: The data in this table is based on computational predictions for the parent compound and serves as an illustrative example.
By integrating these computational predictions with experimental data, researchers can build a comprehensive understanding of the SAR for this compound and rationally design new analogs with improved therapeutic potential.
Analysis of Partial Atomic Charges (PAC) and Lipophilicity (LogP) in Activity Modulation
The electronic distribution and lipophilic character of a molecule are fundamental properties that govern its pharmacokinetic and pharmacodynamic behavior. For this compound, the interplay between its partial atomic charges and lipophilicity is crucial for modulating its biological activity.
Partial Atomic Charges (PAC): The distribution of electron density within this compound is significantly influenced by the presence of highly electronegative atoms—namely fluorine and oxygen. The two fluorine atoms on the phenyl ring act as strong electron-withdrawing groups, creating a dipole moment and influencing the acidity of the N-H proton of the amide linker. This, in turn, affects the hydrogen bonding capabilities of the molecule. The oxygen atoms of the 3-oxobutanamide moiety also possess negative partial charges, making them key hydrogen bond acceptors. These charge distributions are critical for the molecule's ability to interact with biological targets, such as enzyme active sites or receptors, where specific electrostatic and hydrogen bonding interactions are often essential for binding affinity and specificity.
Lipophilicity (LogP): Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acdlabs.com It describes the affinity of a compound for a lipophilic (fat-like) environment versus a hydrophilic (aqueous) environment. acdlabs.com A positive LogP value indicates a higher affinity for lipid phases, while a negative value signifies higher water solubility. acdlabs.com
The calculated LogP value for this compound is reported as 0.84. hit2lead.com This value suggests that the compound has a relatively balanced hydrophilic-lipophilic character, with a slight preference for lipid environments. This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate passage through cellular membranes without leading to excessive sequestration in fatty tissues or poor aqueous solubility, which could otherwise compromise bioavailability. acdlabs.com The modulation of LogP through structural modifications is a common strategy in medicinal chemistry to optimize the pharmacokinetic profile of a lead compound.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| This compound | C10H9F2NO2 | 213.18 | 0.84 hit2lead.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that drive biological effects.
While specific QSAR studies exclusively focused on this compound are not extensively detailed in the public domain, QSAR models for analogous N-aryl derivatives have been developed to explore activities such as enzyme inhibition. nih.gov These studies typically employ a range of molecular descriptors to quantify various aspects of a molecule's structure.
A typical QSAR study for a series of analogs based on the this compound scaffold would involve the calculation of descriptors falling into several categories:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial atomic charges. They are crucial for modeling electrostatic and hydrogen bond interactions with a biological target.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume or surface area. They help to define the required spatial arrangement for optimal binding.
Hydrophobic Descriptors: These, most notably LogP or calculated versions like AlogP98, quantify the lipophilicity of the compounds. As discussed, lipophilicity is often a key factor in determining how a compound reaches and interacts with its target. nih.govjuniperpublishers.com
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices (e.g., CHI-1) and shape indices (e.g., Kappa indices), which describe molecular branching and shape. nih.gov
Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques are then used to build a predictive model. For instance, a hypothetical QSAR model for a series of related compounds might take the form of the equation shown in the table below. The significance of descriptors like AlogP98 and Dipole-Mag in QSAR models for N-aryl derivatives highlights the importance of lipophilicity and electronic properties in determining their bioactivity. nih.gov
| QSAR Model Component | Description | Example Descriptors for N-Aryl Derivatives nih.gov |
|---|---|---|
| Dependent Variable | The biological activity being modeled (e.g., pIC50, log(1/C)). | Inhibitory activity (pIC50) |
| Independent Variables (Descriptors) | Calculated molecular properties that correlate with activity. | AlogP98, Wiener, Kappa-1-AM, Dipole-Mag, CHI-1 |
| Mathematical Equation | Relates the descriptors to the biological activity. | pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |
| Validation | Statistical validation to assess the model's robustness and predictive power. | r², q², predictive r² (r²_pred) |
Such models provide valuable insights into the structure-activity landscape, guiding the rational design of new derivatives of this compound with potentially improved activity.
Analytical and Methodological Advancements in N 2,4 Difluorophenyl 3 Oxobutanamide Research
Development and Application of Advanced Chromatographic Techniques
Chromatographic methods are indispensable for the separation and purification of chemical compounds. In the context of N-(2,4-difluorophenyl)-3-oxobutanamide, high-performance liquid chromatography (HPLC) stands out as a primary tool for quality control and purity assessment.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method for determining its purity and identifying any related substances or impurities that may be present from the synthetic process. medwinpublishers.comresearchgate.net The selection of an appropriate stationary phase and mobile phase is critical for achieving optimal separation.
Given the aromatic and moderately polar nature of this compound, C8 and C18 columns are effective stationary phases. researchgate.net More specialized phases, such as those with a pentafluorophenyl (PFP) core, can offer alternative selectivity for fluorinated aromatic compounds through unique interactions like dipole-dipole and π-π stacking, which can be advantageous for separating closely related impurities. restek.comchromatographyonline.com
The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. chemrevlett.comjocpr.com Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure the timely elution of all components with good peak shape. chemrevlett.com A diode-array detector (DAD) is commonly used to monitor the elution, providing spectral information that can aid in the identification of peaks.
Table 1: Illustrative RP-HPLC Parameters for Purity Profiling of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode-Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of HPLC conditions based on methods for structurally similar compounds.
Refinement of Spectroscopic Characterization Protocols for Complex Derivatives
Spectroscopic techniques are vital for the structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a comprehensive characterization.
¹H NMR spectra would reveal the number and connectivity of hydrogen atoms. Key signals would include those for the aromatic protons on the difluorophenyl ring, the methylene (B1212753) protons of the butanamide chain, and the methyl protons.
¹³C NMR spectra provide information on the carbon framework of the molecule, with distinct signals for the carbonyl carbons, the aromatic carbons (some of which will show splitting due to coupling with fluorine), and the aliphatic carbons.
¹⁹F NMR is particularly informative for fluorinated compounds, providing signals for each of the fluorine atoms on the phenyl ring. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are highly sensitive to the electronic environment and can be a powerful tool for confirming the substitution pattern of derivatives. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹⁹F NMR chemical shifts, aiding in the identification of novel derivatives. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition with high accuracy.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.3-8.5 (m, 1H, Ar-H), 6.9-7.2 (m, 2H, Ar-H), 3.5 (s, 2H, -CH₂-), 2.3 (s, 3H, -CH₃), 8.5-9.0 (br s, 1H, -NH-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205 (C=O, ketone), 165 (C=O, amide), 160-155 (d, Ar-C-F), 125-110 (m, Ar-C), 50 (-CH₂-), 30 (-CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -110 to -120 (m, 2F) |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₁₀H₁₀F₂NO₂: 214.0674; found 214.0679 |
This table contains predicted data based on the analysis of structurally related fluorinated aromatic amides. Actual experimental values may vary. mdpi.commdpi.com
Innovative Methodologies for Reaction Monitoring and Product Isolation
Advancements in process analytical technology (PAT) have introduced innovative methods for monitoring chemical reactions in real-time, leading to improved process understanding and control. For the synthesis of this compound, in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed. mt.comrsc.org These non-invasive methods allow for the continuous monitoring of the concentrations of reactants, intermediates, and the final product without the need for sampling. acs.orgspectroscopyonline.com This real-time data enables precise determination of reaction endpoints and can help in optimizing reaction conditions to maximize yield and minimize impurities. mt.com
In terms of product isolation and purification, advancements in crystallization techniques are noteworthy. The choice of solvent and control over parameters such as temperature and cooling rate are crucial for obtaining a product with high purity and a desirable crystal morphology. Anti-solvent crystallization, where a solvent in which the compound is insoluble is added to a solution of the compound, is a common and effective method for inducing precipitation and isolating the final product. The solid product is then typically collected by filtration, washed with a suitable solvent to remove any residual impurities, and dried under vacuum.
Q & A
Q. What are the established synthetic routes for N-(2,4-difluorophenyl)-3-oxobutanamide, and how can reaction parameters be optimized for maximum yield?
- Methodological Answer : The synthesis typically involves condensation of 3-oxobutanoyl chloride with 2,4-difluoroaniline under anhydrous conditions. Key optimizations include temperature control (0–5°C to minimize side reactions) and using triethylamine as a base to neutralize HCl. Microwave-assisted synthesis, validated for analogous N-aryl-3-oxobutanamides (e.g., 86% yield achieved for tetrahydropyrimidine derivatives in ethanol/HCl), improves efficiency and purity . For oxidation, (diacetoxyiodo)benzene (DIB)-mediated halogenation effectively converts 3-oxobutanamides to dihaloacetamides, with yields >70% in dichloromethane .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Use multi-technique validation:
- FTIR : Identify carbonyl stretches (~1700 cm⁻¹ for 3-oxo, ~1650 cm⁻¹ for amide C=O).
- ¹H/¹⁹F NMR : Aromatic protons (δ 7.2–7.8 ppm) and distinct fluorine environments (two signals in ¹⁹F NMR).
- HRMS : Confirm exact mass (C₁₀H₈F₂NO₂: m/z 227.0495).
Cross-reference with structurally characterized analogs (e.g., N-(4-chlorophenyl) derivatives) for peak assignment .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL based on analogs); limited aqueous solubility requires polar aprotic solvents.
- Stability : Light- and moisture-sensitive. Store desiccated at -20°C under argon. Prepare fresh DMSO stocks to avoid degradation. Thermal stability (decomposition >150°C) supports standard reaction conditions .
Advanced Research Questions
Q. How do electronic effects of the 2,4-difluorophenyl group influence reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing fluorines enhance carbonyl electrophilicity, accelerating nucleophilic attacks. Kinetic studies using Hammett parameters (σmeta-F = 0.34) show 2.3× faster reaction rates with amines vs. unsubstituted phenyl analogs. Steric hindrance from ortho-fluorine necessitates solvent optimization (e.g., DMF over THF). Contrast with electron-donating groups (e.g., -OCH₃ in N-(2,4-dimethoxyphenyl)), which reduce reactivity by 40% .
Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data?
- Methodological Answer :
- Variable Temperature NMR : Detect conformational dynamics affecting spectral shifts.
- X-ray Crystallography : Resolve geometric ambiguities (as applied to N-(3-bromo-2-methylphenyl) analogs).
- Tandem MS/MS : Map fragmentation pathways for unexpected mass spectral peaks.
Cross-validate IR frequencies with gas-phase simulations accounting for hydrogen bonding .
Q. How to design mechanistic studies for enzymatic inhibition by this compound?
- Methodological Answer :
- Kinetic Assays : Determine inhibition constants (K_i) via fluorometric monitoring under varied pH/co-factor conditions.
- Molecular Docking : Use enzyme crystal structures (e.g., cytochrome P450) to probe fluorine-mediated hydrophobic interactions.
- Isotopic Labeling (¹⁸O) : Track metabolic transformations.
Address conflicting cell-based vs. enzyme assay data by assessing membrane permeability (PAMPA) or prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
